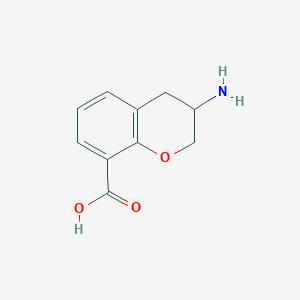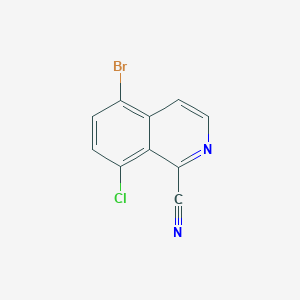
5-Bromo-8-chloroisoquinoline-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-8-chloroisoquinoline-1-carbonitrile is a chemical compound with the molecular formula C₁₀H₄BrClN₂ It is a derivative of isoquinoline, characterized by the presence of bromine, chlorine, and a nitrile group attached to the isoquinoline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-8-chloroisoquinoline-1-carbonitrile typically involves the halogenation of isoquinoline derivatives. One common method includes the bromination and chlorination of isoquinoline followed by the introduction of a nitrile group. The reaction conditions often require the use of halogenating agents such as bromine and chlorine, and the reactions are carried out under controlled temperatures to ensure the selective substitution of the desired positions on the isoquinoline ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using advanced reactors and precise control of reaction parameters. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The compound is then purified through techniques such as recrystallization or chromatography to obtain the desired quality for further applications.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-8-chloroisoquinoline-1-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation to form different derivatives, and reduction reactions can modify the nitrile group.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoquinoline derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds.
Applications De Recherche Scientifique
5-Bromo-8-chloroisoquinoline-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-Bromo-8-chloroisoquinoline-1-carbonitrile involves its interaction with molecular targets in biological systems. The presence of halogen atoms and the nitrile group can influence its binding to enzymes or receptors, leading to various biological effects. The exact pathways and targets are subject to ongoing research, and further studies are needed to elucidate the detailed mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-1-chloroisoquinoline: Similar in structure but lacks the nitrile group.
8-Chloroisoquinoline: Contains only the chlorine atom without bromine and nitrile groups.
5-Bromoisoquinoline: Contains only the bromine atom without chlorine and nitrile groups.
Uniqueness
5-Bromo-8-chloroisoquinoline-1-carbonitrile is unique due to the combination of bromine, chlorine, and nitrile groups on the isoquinoline ring. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C10H4BrClN2 |
|---|---|
Poids moléculaire |
267.51 g/mol |
Nom IUPAC |
5-bromo-8-chloroisoquinoline-1-carbonitrile |
InChI |
InChI=1S/C10H4BrClN2/c11-7-1-2-8(12)10-6(7)3-4-14-9(10)5-13/h1-4H |
Clé InChI |
GEPXWGFLCLUEDG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C=CN=C(C2=C1Cl)C#N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


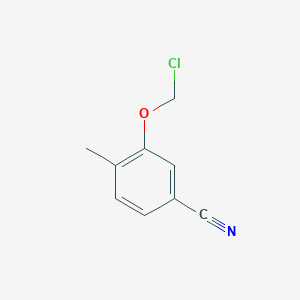


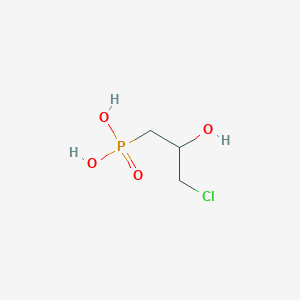
amine](/img/structure/B13189115.png)


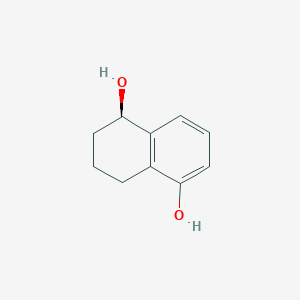
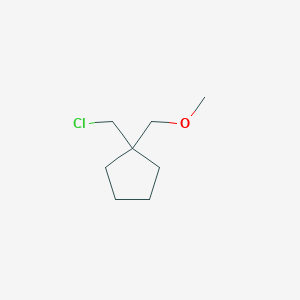

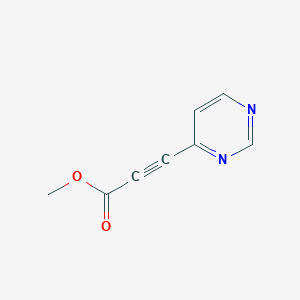

![5-methyl-1-[2-(pyridin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-1H-1,2,3-triazole-4-carboxylic acid dihydrochloride](/img/structure/B13189167.png)
